2,4-Quinolinediol monosodium salt
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Overview
Description
2,4-Quinolinediol monosodium salt: is a heterocyclic compound with the molecular formula C9H6NNaO2 . It is a derivative of quinoline, featuring hydroxyl groups at the 2 and 4 positions. This compound is often used as a building block in organic synthesis and has applications in various fields, including the synthesis of dyes and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4-Quinolinediol monosodium salt typically involves the hydroxylation of quinoline derivatives. One common method is the reaction of quinoline with sodium hydroxide and hydrogen peroxide under controlled conditions to introduce hydroxyl groups at the desired positions .
Industrial Production Methods:
Industrial production of this compound may involve similar hydroxylation reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,4-Quinolinediol monosodium salt can undergo oxidation reactions to form quinoline-2,4-dione.
Reduction: It can be reduced to form quinoline-2,4-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Quinoline-2,4-dione.
Reduction: Quinoline-2,4-diol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
2,4-Quinolinediol monosodium salt is used as a precursor in the synthesis of novel heterocyclic compounds, including dyes and pharmaceuticals.
Biology:
In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets.
Medicine:
This compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities. It is used in the synthesis of drug candidates targeting various diseases .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 2,4-Quinolinediol monosodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups at the 2 and 4 positions allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This compound can modulate various biochemical pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
2,4-Dihydroxyquinoline: Similar structure but lacks the sodium salt form.
Quinoline-2,4-dione: An oxidized form of 2,4-Quinolinediol.
2-Hydroxyquinoline: Lacks the hydroxyl group at the 4 position.
Uniqueness:
2,4-Quinolinediol monosodium salt is unique due to the presence of hydroxyl groups at both the 2 and 4 positions, as well as the sodium salt form. These features enhance its solubility and reactivity, making it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
Properties
Molecular Formula |
C9H6NNaO2 |
---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
sodium;4-oxo-1H-quinolin-2-olate |
InChI |
InChI=1S/C9H7NO2.Na/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;/h1-5H,(H2,10,11,12);/q;+1/p-1 |
InChI Key |
MWXMDMIYCCSYNP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)[O-].[Na+] |
Origin of Product |
United States |
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